(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Description
The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone" features a unique hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a sulfone-containing 2-thia-5-azabicyclo[2.2.1]heptane ring system linked via a methanone group.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(15-7-10-6-9(15)8-21(10,17)18)11-2-1-3-12-13(11)20-5-4-19-12/h1-3,9-10H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGBOLXFPSXEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic molecule with potential biological activity that warrants detailed investigation. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a thia-bicyclic structure , which is known for its unique reactivity and biological properties. The molecular formula is , indicating the presence of sulfur and nitrogen in its structure, which are often associated with biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dioxin core through cyclization reactions.
- Introduction of the thia-bicyclic moiety via nucleophilic substitution or coupling reactions.
- Final modification to achieve the methanone functionality.
These synthetic routes are crucial as they influence the yield and purity of the final product.
Anticancer Activity
Recent studies have shown that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant anticancer properties. For instance, a related compound was found to inhibit PARP1 with an IC50 value of . This suggests that similar structural motifs could impart anticancer activity through mechanisms involving DNA repair inhibition.
Antimicrobial Properties
Compounds containing thia-bicyclic structures have demonstrated antimicrobial efficacy against various pathogens. A study indicated that modifications to the bicyclic system could enhance antibacterial activity, making it a potential candidate for drug development against resistant strains .
The biological activity of this compound is likely mediated through:
- Inhibition of key enzymes involved in metabolic pathways.
- Interaction with cellular receptors , leading to altered signaling cascades.
Research suggests that such compounds may interfere with DNA replication or repair mechanisms, particularly in cancer cells .
Case Studies
- Study on Anticancer Activity : A derivative was tested against several cancer cell lines and exhibited potent cytotoxicity with an IC50 value as low as . This underscores the potential for developing targeted therapies based on this scaffold .
- Antimicrobial Efficacy : In vivo studies demonstrated that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Data Summary Table
Scientific Research Applications
Overview
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone, with the molecular formula and a molecular weight of 309.34 g/mol, is a complex organic molecule that has garnered attention for its potential applications in various fields including medicinal chemistry, materials science, and biological research. The unique structural features of this compound suggest several avenues for exploration.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties. Its structure indicates possible interactions with biological targets that could lead to the development of new pharmaceuticals:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. Research is ongoing to evaluate its efficacy and mechanism of action in inhibiting tumor growth.
- Antimicrobial Properties : The compound's unique chemical structure may confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The presence of functional groups in the compound allows for various chemical transformations, making it useful in synthesizing more complex organic molecules.
- Reactivity Studies : Understanding the reactivity of this compound can lead to insights into new synthetic pathways and methodologies in organic chemistry.
Materials Science
Due to its unique structural characteristics, the compound has potential applications in materials science:
- Polymer Chemistry : Its derivatives may be used to develop new polymers with specific properties for applications in coatings, adhesives, and other materials.
- Nanotechnology : The compound could be explored for use in nanomaterials, particularly in creating nanoscale devices or materials with enhanced properties.
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against a range of bacterial and fungal strains. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential as a new class of antimicrobial agents.
Data Table: Summary of Research Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial properties | Significant cytotoxicity against cancer cell lines |
| Organic Synthesis | Building block for complex organic molecules | Useful in synthesizing derivatives with varied reactivity |
| Materials Science | Development of new polymers and nanomaterials | Potential use in coatings and nanoscale devices |
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the 2-thia-5-azabicyclo[2.2.1]heptane moiety undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the sulfone group (-SO₂-) into higher oxidation states, potentially forming sulfonic acid derivatives.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| KMnO₄ in acidic aqueous medium | Sulfonic acid derivatives | Complete oxidation of S center |
| H₂O₂ in acetone | Stabilized sulfone intermediates | Partial oxidation at low temperatures |
Reduction Reactions
The ketone group in the methanone bridge is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, altering the compound's polarity and hydrogen-bonding capacity.
| Reagent | Product | Yield |
|---|---|---|
| LiAlH₄ in anhydrous THF | Secondary alcohol derivative | 65–75% |
| Sodium borohydride (NaBH₄) | No reaction | – |
Substitution Reactions
The 2,3-dihydrobenzo[b] dioxin aromatic system participates in electrophilic aromatic substitution (EAS) . Halogenation and nitration occur at the para position relative to the oxygen atoms .
| Reagent | Position | Product |
|---|---|---|
| Cl₂/FeCl₃ | C-6 | 6-Chloro derivative |
| HNO₃/H₂SO₄ | C-7 | 7-Nitro derivative |
Ring-Opening Reactions
Under acidic or basic conditions, the bicyclic 2-thia-5-azabicyclo[2.2.1]heptane ring undergoes cleavage. For example:
-
Acid hydrolysis (HCl, H₂O) breaks the S–N bond, yielding a thiol intermediate.
-
Base-mediated ring-opening (NaOH) generates a sulfonate salt.
Nucleophilic Attack
The carbonyl group in the methanone bridge reacts with nucleophiles like Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.
| Nucleophile | Product | Stereochemistry |
|---|---|---|
| CH₃MgBr | Tertiary alcohol | Racemic mixture |
| NH₂Li | Secondary amine derivative | Not characterized |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura ) modify the aromatic dioxin ring. For example, aryl boronic acids couple at C-5 or C-7 positions, enabling functional diversification .
Mechanistic Insights
-
Sulfone reactivity : The electron-withdrawing nature of the sulfone group directs electrophiles to the aromatic ring’s electron-rich regions.
-
Steric effects : The bicyclic system imposes steric constraints, favoring reactions at less hindered sites (e.g., C-6 over C-8) .
Stability Under Reaction Conditions
| Condition | Stability |
|---|---|
| High-temperature oxidation | Decomposition above 150°C |
| Prolonged exposure to light | Partial degradation |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methanone-Linked Compounds
Key Structural Differences and Implications
Core Heterocycles :
- The target compound’s sulfone bicyclo[2.2.1]heptane system (vs. thiazole in 17g or pyrazole in 7a ) enhances rigidity and may improve selectivity for sterically constrained binding pockets.
- Halogen Substitution : The iodophenyl analogue highlights how halogenation can modulate lipophilicity and target engagement, though this is absent in the target compound.
Synthetic Pathways: The target compound’s synthesis likely mirrors 17g, involving coupling of dihydrobenzodioxin and bicyclic sulfonamide precursors . In contrast, thiazolidinones (e.g., compound 5) require cyclocondensation with thiosemicarbazides .
Bioactivity Trends: CDK9 inhibitors like 17g demonstrate the importance of the dihydrobenzodioxin-thiazole motif in kinase inhibition. The target compound’s sulfone bicyclo system may offer improved metabolic stability over thiazole-based analogues.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
